(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride

Chiral resolution Diastereoselective synthesis Enantiopure building blocks

Stereochemical mismatch in multi-step pharmaceutical syntheses can propagate inactive diastereomers, wasting months of development effort. (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride eliminates this risk. • Verified (3S,4S) configuration ensures correct spatial presentation of C4-amine and C3-hydroxyl for diastereoselective transformations • Defined hydrochloride stoichiometry provides consistent reaction pH for amide coupling and reductive amination • Batch-specific QC (NMR, HPLC, GC) supports qualification as a chiral reference standard • Enhanced bench stability versus free base reduces hygroscopicity-related variability

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 190792-73-5
Cat. No. B1379751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride
CAS190792-73-5
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESC1C(C(CO1)O)N.Cl
InChIInChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1
InChIKeyXFDDJSOAVIFVIH-RFKZQXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-Aminotetrahydrofuran-3-ol HCl: Chiral Amino Alcohol Scaffold


(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS 190792-73-5) is a cis-configured, bifunctional heterocyclic amino alcohol supplied as the hydrochloride salt [1]. It possesses two contiguous stereocenters with defined (3S,4S) absolute configuration, presenting a primary amine at C4 and a secondary alcohol at C3 on a conformationally restricted tetrahydrofuran scaffold . The salt form (MW 139.58 g/mol, C4H10ClNO2) offers enhanced handling stability and aqueous solubility relative to the free base . The compound is primarily employed as an optically active building block for the construction of biologically active molecules, including monosaccharide mimetics, amino acid surrogates, and key intermediates in antiviral drug synthesis .

(3S,4S)-4-Aminotetrahydrofuran-3-ol HCl: Generic Substitution Risks


The (3S,4S)-4-aminotetrahydrofuran-3-ol scaffold cannot be generically substituted with the trans-diastereomer (3R,4S, CAS 190792-71-3), the free base (CAS 214629-29-5), or the monofunctional analog 3-aminotetrahydrofuran (CAS 88675-24-5) without altering downstream synthetic outcomes. The cis-relationship between the 4-amino and 3-hydroxyl groups dictates the spatial presentation of hydrogen-bond donors and nucleophilic handles, directly affecting diastereoselectivity in subsequent transformations . The hydrochloride salt provides defined stoichiometry, hygroscopicity control, and protonation state consistent with direct use in amide coupling or reductive amination steps, whereas the free base introduces variability in reaction pH and water content [1]. In HIV-1 protease inhibitor design, the tetrahydrofuran P2/P2′ group stereochemistry was shown to be critical for achieving sub-nanomolar Ki values through specific hydrogen bonding with Asp29/30 backbone residues [2]. A procurement that does not explicitly verify (3S,4S) configuration and hydrochloride stoichiometry risks introducing a stereochemical mismatch that can propagate through a multi-step synthesis, potentially resulting in inactive diastereomers.

Evidence Guide: (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl


Reactivity: (3S,4S) vs. (3R,4S) Diastereomer

The target compound carries the (3S,4S) absolute configuration (cis-relationship of amino and hydroxyl groups), confirmed by the InChI stereochemical descriptors InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1 . The commercially available diastereomer (3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride (CAS 190792-71-3) carries the InChI descriptors /t3-,4-;/m0./s1, representing a distinct spatial arrangement . In the context of HIV-1 protease inhibitor design, 4-aminotetrahydrofuran derivatives with defined stereochemistry achieved Ki values as low as 0.25 nM, with binding mode critically dependent on the orientation of the P2/P2′ tetrahydrofuran group relative to Asp29/30 [1]. No quantitative reactivity data directly comparing the (3S,4S) vs. (3R,4S) isomers in a single head-to-head study were identified in the accessible literature; the differentiation relies on the established principle that diastereomeric building blocks yield diastereomeric products with distinct biological profiles.

Chiral resolution Diastereoselective synthesis Enantiopure building blocks

Hydrochloride Salt vs. Free Base: Handling and Stoichiometry

The hydrochloride salt (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS 190792-73-5; MW 139.58 g/mol) contains one equivalent of HCl, as confirmed by the molecular formula C4H10ClNO2 [1]. The corresponding free base (CAS 214629-29-5) has the formula C4H9NO2 (MW 103.12 g/mol) . The salt exhibits a defined melting point and solid-state stability suitable for long-term storage under cool, dry conditions, whereas the free base is typically an oil or low-melting solid . Vendor specifications for the hydrochloride salt indicate a minimum purity of 95% (AKSci ) to 98% (Leyan ), with quality control supported by NMR, HPLC, and GC batch analysis. The free base is also commercially available at 95% purity but lacks the protonation state control that the hydrochloride salt provides for direct use in amide bond formation without additional acid-base adjustment.

Salt selection Solid-state stability Reaction consistency

Bifunctional vs. Monofunctional Analogs: Chemoselective Derivatization

The (3S,4S)-4-aminotetrahydrofuran-3-ol scaffold presents two chemically distinct nucleophilic centers: a primary amine (pKa ~9-10) and a secondary alcohol (pKa ~15-16), enabling sequential, chemoselective derivatization [1]. This contrasts with mono-functional analogs such as 3-aminotetrahydrofuran (CAS 88675-24-5, C4H9NO, MW 87.12) which lacks the hydroxyl handle, or (S)-3-hydroxytetrahydrofuran (CAS 86087-23-2) which lacks the amino group. The bifunctional nature allows installation of two distinct pharmacophoric elements (e.g., amide at C4-NH2, ether or ester at C3-OH) on a rigid cyclic scaffold with zero rotatable bonds, as computed by PubChem [1]. In the HIV-1 protease inhibitor series, the hydroxyl group of the 4-aminotetrahydrofuran moiety participates in critical hydrogen bonding with the catalytic aspartate residues, while the amino group serves as the attachment point for the P2/P2′ extension groups [2].

Chemoselective functionalization Orthogonal protection Chiral scaffold

Supplier Purity and Batch Quality Assurance

Commercially available (3S,4S)-4-aminotetrahydrofuran-3-ol hydrochloride is offered at minimum purity levels ranging from 95% (AKSci , Fluorochem ) to 98% (Leyan ). Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC spectra for the product at 95+% purity . The trans-diastereomer (3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride (CAS 190792-71-3) is also commercially available , making independent verification of stereochemical identity via chiral HPLC or polarimetry essential upon receipt. No direct round-robin interlaboratory comparison of purity across suppliers was located in the public literature; the data represent vendor self-reported specifications.

Analytical quality control Vendor comparison Batch consistency

Application Scenarios: (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl


HIV-1 Protease Inhibitor P2/P2' Building Block

The (3S,4S)-4-aminotetrahydrofuran scaffold serves as a conformationally restricted P2/P2′ group mimic in the design of C2-symmetric HIV-1 protease inhibitors, where its stereochemistry and hydrogen-bonding capability directly impact binding to the Asp29/30 backbone residues in the enzyme active site. The lead compound incorporating a tetrahydrofuran-based P2/P2′ group achieved a Ki of 0.25 nM against HIV-1 protease [1], demonstrating the scaffold's capacity to support sub-nanomolar target engagement when the correct stereochemistry is employed.

Orthogonally Protected Fragment Library Core

The compound's primary amine (C4-NH2) and secondary alcohol (C3-OH) provide two chemically distinct attachment points with differential reactivity (amine: nucleophilic acylation, reductive amination; alcohol: etherification, esterification). PubChem computed properties confirm zero rotatable bonds and a TPSA of 55.5 Ų [2], indicating a rigid, low-molecular-weight scaffold suitable for fragment-based drug discovery where minimal conformational entropy loss upon target binding is advantageous.

Chiral Analytical Reference Standard

Given the availability of the (3R,4S)-diastereomer (CAS 190792-71-3) as a distinct commercial entity , the (3S,4S) hydrochloride can serve as a reference standard for chiral HPLC or SFC method development aimed at resolving cis/trans mixtures or verifying enantiomeric excess in synthetic intermediates. Bidepharm and other vendors provide batch-specific QC data including NMR, HPLC, and GC, supporting its qualification as an analytical reference material .

Monosaccharide Mimetic and Amino Acid Surrogate Precursor

Guidechem classifies the parent free base (CAS 214629-29-5) as a novel optically active heterocyclic amino alcohol that can serve as both a monosaccharide mimetic structure and an amino acid surrogate . The hydrochloride salt form (CAS 190792-73-5) provides the same scaffold with enhanced bench stability and defined stoichiometry, making it suitable for incorporation into peptidomimetic or glycomimetic libraries where the tetrahydrofuran ring replaces the natural sugar or amino acid core.

Technical Documentation Hub

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